1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine 1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1823188-08-4
VCID: VC2768737
InChI: InChI=1S/C9H2BrClF6N2/c10-6-5-4(11)1-3(8(12,13)14)2-19(5)7(18-6)9(15,16)17/h1-2H
SMILES: C1=C(C2=C(N=C(N2C=C1C(F)(F)F)C(F)(F)F)Br)Cl
Molecular Formula: C9H2BrClF6N2
Molecular Weight: 367.47 g/mol

1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine

CAS No.: 1823188-08-4

Cat. No.: VC2768737

Molecular Formula: C9H2BrClF6N2

Molecular Weight: 367.47 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine - 1823188-08-4

Specification

CAS No. 1823188-08-4
Molecular Formula C9H2BrClF6N2
Molecular Weight 367.47 g/mol
IUPAC Name 1-bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine
Standard InChI InChI=1S/C9H2BrClF6N2/c10-6-5-4(11)1-3(8(12,13)14)2-19(5)7(18-6)9(15,16)17/h1-2H
Standard InChI Key MGDZFBQJEKQIEZ-UHFFFAOYSA-N
SMILES C1=C(C2=C(N=C(N2C=C1C(F)(F)F)C(F)(F)F)Br)Cl
Canonical SMILES C1=C(C2=C(N=C(N2C=C1C(F)(F)F)C(F)(F)F)Br)Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine features a fused heterocyclic system comprising an imidazole ring and a pyridine ring. The [1,5-a] designation indicates the specific fusion pattern between these rings, differentiating it from the more commonly studied imidazo[1,2-a]pyridine derivatives. The compound contains several key functional groups:

  • A bromine atom at position 1

  • A chlorine atom at position 8

  • Two trifluoromethyl (CF₃) groups at positions 3 and 6

Predicted Physicochemical Properties

Based on structurally similar compounds, the following properties can be estimated:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₀H₂BrClF₆N₂Based on structure
Molecular Weight~393-395 g/molCalculated from atomic weights
Physical StateCrystalline solid at room temperatureBased on similar imidazopyridines
SolubilityPoor in water, good in organic solventsSimilar to halogenated heterocycles
Density~1.6-1.7 g/cm³Comparable to 8-chloro-2-chloromethyl-6-trifluoromethyl-imidazo[1,2-a]pyridine (1.59±0.1 g/cm³)
pKa~4.5-5.0Similar to related compound (4.89±0.50)

Related Imidazopyridine Derivatives

Structural Comparisons

Several related compounds provide insights into the properties of 1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine:

CompoundCore StructureKey SubstituentsCAS NumberMolecular Weight
8-chloro-2-chloromethyl-6-trifluoromethyl-imidazo[1,2-a]pyridine imidazo[1,2-a]pyridine8-Cl, 2-CH₂Cl, 6-CF₃182181-31-3269.05 g/mol
8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde imidazo[1,2-a]pyridine8-CF₃, 3-CHONot specifiedNot specified
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid imidazo[1,2-a]pyridine8-Cl, 6-CF₃, 2-COOH353258-35-2Not specified

Structural Implications

The primary difference between the target compound and these related structures is the imidazo[1,5-a]pyridine core versus the imidazo[1,2-a]pyridine core. This variation in fusion pattern likely affects:

  • Electronic distribution throughout the molecule

  • Relative acidity/basicity of nitrogen atoms

  • Preferred conformations and binding characteristics

  • Reactivity patterns in chemical transformations

The positioning of multiple electron-withdrawing groups (bromine, chlorine, and trifluoromethyl groups) creates a unique electronic environment that would influence the compound's chemical behavior and potential biological interactions.

Synthesis Considerations

From Appropriately Substituted Pyridines

The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives involves reaction of substituted aminopyridines with α-halogenated carbonyl compounds :

Reaction StageReagentsConditionsObservations
Initial Coupling2-amino-3-chloro-5-(trifluoromethyl)pyridine with ethyl bromopyruvate0°C in 1,2-dimethoxyethane, warming to room temperatureForms a suspension over three days
CyclizationAddition of sodium hydroxide to the intermediateIn ethanol, room temperatureOvernight reaction to form the imidazopyridine ring

A similar approach could potentially be adapted for the synthesis of the target compound, using appropriately substituted starting materials to incorporate the desired functional groups at specific positions.

Functional Group Incorporation

For the specific target compound, additional synthetic steps would be required:

  • Introduction of a second trifluoromethyl group

  • Selective bromination at position 1

  • Ensuring correct positioning of the chlorine atom

Hydrolysis of Ester Intermediates

For the related compound 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, the following hydrolysis conditions were reported:

MethodReagentsConditionsYield
Method 1Lithium hydroxide monohydrate in ethanolReflux86%
Method 21M NaOH in methanol50°C for 1 hour77-80%

These hydrolysis conditions demonstrate the stability of the imidazopyridine core under basic conditions, which may be relevant for synthetic planning of the target compound.

Crystal Structure and Molecular Packing

Insights from Related Compounds

The crystal structure of 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde provides relevant insights:

"The title molecule consists of the imidazo[1,2-a]pyridine core moiety, and one trifluoromethyl and one carbaldehyde group" . Additionally, "non-classical intermolecular C4′-H4′⋯O1 hydrogen bond exists between two imidazo[1,2-a]pyridine of neighbouring molecules with a C–H⋯O angle of 168.4°" .

Similar intermolecular interactions might be expected in the crystal structure of 1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine, potentially involving the nitrogen atoms of the imidazole ring or interactions with the halogen atoms (halogen bonding).

Applications and Research Opportunities

Research Directions

Priority research areas for this compound should include:

  • Development of efficient and scalable synthetic methods

  • Comprehensive physicochemical characterization

  • Evaluation of biological activity profiles

  • Structure-activity relationship studies with systematic modification of substituents

  • Crystallographic analysis to determine precise three-dimensional structure

  • Computational modeling of potential target interactions

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